3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone
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Overview
Description
3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is a useful research compound. Its molecular formula is C19H19NOS and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Polymer Chemistry
One key application of compounds like 3-(3-Pyrrolinomethyl)-4'-thiomethylbenzophenone is in polymer chemistry. A study demonstrated the use of thiol−ene addition to graft various side groups, including carbazole, dinitrobenzoate, phenol, pyridine, and 4-cyano-4‘-alkoxybiphenyl, onto polybutadiene. This process, involving protected thiols, yields functional polymers with diverse properties. The synthesis protocols are notable for their cleanliness and scalability, suggesting potential for widespread industrial applications (R. David & J. Kornfield, 2008).
Applications in Materials Science
In materials science, the structuring and functionalization of materials at the molecular level are critical. Studies have shown that this compound and its derivatives can be instrumental in this field. For instance, the research on the grafting of vapor-grown carbon nanofibers via in-situ polycondensation indicates the potential of these compounds in creating novel materials with specific, desirable properties (Jong‐Beom Baek, Christopher B. Lyons, & Loon-Seng Tan, 2004).
Applications in Synthetic Chemistry
Compounds like this compound are also pivotal in synthetic chemistry, especially in the synthesis of complex molecules. Studies illustrate their role in the synthesis of various heterocyclic compounds, indicating their versatility and utility in the development of pharmaceuticals and other biologically active compounds (K. Baheti, S. B. Kapratwar, & S. V. Kuberkar, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-22-18-9-7-16(8-10-18)19(21)17-6-4-5-15(13-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKXQQZNLSQUCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643477 |
Source
|
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-92-9 |
Source
|
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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